1-Amino-1-(4-cyclopentyloxyphenyl)acetone
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Overview
Description
1-Amino-1-(4-cyclopentyloxyphenyl)acetone is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . This compound belongs to the class of α-amino ketones, which are known for their significance in synthetic and medicinal chemistry . The presence of both an amino group and a ketone group in its structure makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(4-cyclopentyloxyphenyl)acetone can be achieved through several methods. One common approach involves the reaction of 4-cyclopentyloxybenzaldehyde with an appropriate amine under reductive amination conditions . The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(4-cyclopentyloxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-1-(4-cyclopentyloxyphenyl)acetone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-cyclopentyloxyphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target proteins, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-1-(4-methoxyphenyl)acetone
- 1-Amino-1-(4-ethoxyphenyl)acetone
- 1-Amino-1-(4-propoxyphenyl)acetone
Uniqueness
1-Amino-1-(4-cyclopentyloxyphenyl)acetone is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and development .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-amino-1-(4-cyclopentyloxyphenyl)propan-2-one |
InChI |
InChI=1S/C14H19NO2/c1-10(16)14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-9,12,14H,2-5,15H2,1H3 |
InChI Key |
VLNKCEHTBBNQMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)OC2CCCC2)N |
Origin of Product |
United States |
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